molecular formula C26H28F3N5O3S2 B8248211 AS-85

AS-85

Cat. No.: B8248211
M. Wt: 579.7 g/mol
InChI Key: WDQKQCWRQIVDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS-85 involves multiple steps, starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification systems such as chromatography, and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

AS-85 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with different functional groups, while reduction may produce simpler compounds with fewer functional groups .

Scientific Research Applications

AS-85 has a wide range of scientific research applications, including:

Mechanism of Action

AS-85 exerts its effects by binding to the SET domain of the ASH1L enzyme, thereby inhibiting its histone methyltransferase activity. This inhibition prevents the methylation of histone proteins, leading to changes in gene expression that can result in anti-leukemic effects. The molecular targets and pathways involved include the ASH1L enzyme and its associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    GSK-J4: Another histone methyltransferase inhibitor targeting the JMJD3 and UTX enzymes.

    EPZ-6438: Inhibits the EZH2 enzyme, another histone methyltransferase involved in gene regulation.

    UNC1999: A dual inhibitor targeting both EZH2 and EZH1 enzymes.

Uniqueness of AS-85

This compound is unique in its specific inhibition of the ASH1L enzyme, which distinguishes it from other histone methyltransferase inhibitors that target different enzymes. This specificity makes this compound a valuable tool for studying the role of ASH1L in gene regulation and its potential as a therapeutic target in leukemia .

Properties

IUPAC Name

N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N5O3S2/c27-26(28,29)39(36,37)33-8-6-20(7-9-33)34-15-22(17-2-1-3-18(11-17)24(30)38)21-5-4-16(10-23(21)34)12-32-25(35)19-13-31-14-19/h1-5,10-11,15,19-20,31H,6-9,12-14H2,(H2,30,38)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKQCWRQIVDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(C3=C2C=C(C=C3)CNC(=O)C4CNC4)C5=CC(=CC=C5)C(=S)N)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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